molecular formula C17H22N8 B6457745 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine CAS No. 2549018-28-0

7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine

Cat. No.: B6457745
CAS No.: 2549018-28-0
M. Wt: 338.4 g/mol
InChI Key: PFFRRLGBJQFWIE-UHFFFAOYSA-N
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Description

7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is notable for its unique structure, which includes a piperazine ring substituted with a trimethylpyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Substitution Reactions: Introduction of the piperazine ring and subsequent substitution with the trimethylpyrimidinyl group. This step may involve nucleophilic substitution reactions using reagents like alkyl halides.

    Methylation: The final step often involves methylation of the purine core to introduce the 7-methyl group, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the purine ring or the piperazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to nucleic acids, interfering with DNA or RNA synthesis, or it may interact with enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperidin-1-yl]-7H-purine
  • 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)oxypiperazin-1-yl]-7H-purine

Uniqueness

The uniqueness of 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-11-12(2)21-13(3)22-16(11)24-5-7-25(8-6-24)17-14-15(18-9-19-17)20-10-23(14)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFRRLGBJQFWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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